molecular formula C13H15N3O2 B2462294 (2-Methylimidazo[1,2-a]pyridin-3-yl)(morpholino)methanone CAS No. 478245-46-4

(2-Methylimidazo[1,2-a]pyridin-3-yl)(morpholino)methanone

Cat. No.: B2462294
CAS No.: 478245-46-4
M. Wt: 245.282
InChI Key: SKHYBAKIHUBUSO-UHFFFAOYSA-N
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Description

(2-Methylimidazo[1,2-a]pyridin-3-yl)(morpholino)methanone is a heterocyclic compound that combines the structural features of imidazo[1,2-a]pyridine and morpholine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylimidazo[1,2-a]pyridin-3-yl)(morpholino)methanone typically involves the reaction of 2-methylimidazo[1,2-a]pyridine with morpholine under specific conditions. One common method includes the use of sodium methoxide as a base, which facilitates the formation of the desired product through nucleophilic substitution reactions .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparations, with optimizations for yield and purity. Industrial methods may involve continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: (2-Methylimidazo[1,2-a]pyridin-3-yl)(morpholino)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

(2-Methylimidazo[1,2-a]pyridin-3-yl)(morpholino)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

    2-Methylimidazo[1,2-a]pyridine: Shares the imidazo[1,2-a]pyridine core but lacks the morpholino group.

    Morpholinyl derivatives: Compounds containing the morpholine ring but different heterocyclic cores.

Uniqueness: (2-Methylimidazo[1,2-a]pyridin-3-yl)(morpholino)methanone is unique due to the combination of the imidazo[1,2-a]pyridine and morpholine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

Properties

IUPAC Name

(2-methylimidazo[1,2-a]pyridin-3-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-10-12(13(17)15-6-8-18-9-7-15)16-5-3-2-4-11(16)14-10/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKHYBAKIHUBUSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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